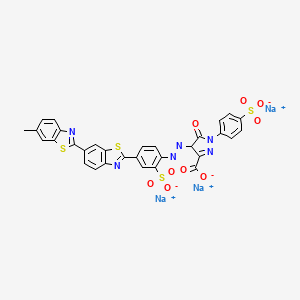

Trisodium 4,5-dihydro-4-((4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)-2-sulphonatophenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Beschreibung

This compound is a trisodium salt featuring a pyrazole core substituted with azo-linked aromatic systems, benzothiazole moieties, and multiple sulfonate groups. Its structure combines azo chromophores (imparting color) with sulfonate anions (enhancing water solubility), making it suitable for applications in dyes or biomedical imaging. The bibenzothiazol group may confer fluorescence or binding affinity, while the trisodium counterion optimizes solubility in aqueous environments .

Eigenschaften

CAS-Nummer |

85631-91-0 |

|---|---|

Molekularformel |

C31H17N6Na3O9S4 |

Molekulargewicht |

814.7 g/mol |

IUPAC-Name |

trisodium;4-[[4-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C31H20N6O9S4.3Na/c1-15-2-9-20-23(12-15)47-28(32-20)16-3-10-21-24(13-16)48-29(33-21)17-4-11-22(25(14-17)50(44,45)46)34-35-26-27(31(39)40)36-37(30(26)38)18-5-7-19(8-6-18)49(41,42)43;;;/h2-14,26H,1H3,(H,39,40)(H,41,42,43)(H,44,45,46);;;/q;3*+1/p-3 |

InChI-Schlüssel |

HRLVKRDNPLVQQM-UHFFFAOYSA-K |

Kanonische SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC(=C(C=C5)N=NC6C(=NN(C6=O)C7=CC=C(C=C7)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diazotization of Aromatic Amine

- The aromatic amine precursor is dissolved in an acidic aqueous medium (usually HCl).

- Sodium nitrite (NaNO2) is added at low temperature (0–5 °C) to generate the diazonium salt.

- The reaction is monitored to ensure complete conversion without decomposition.

Preparation of Pyrazole Derivative

- The pyrazole core is synthesized via cyclization of appropriate β-ketoesters or hydrazine derivatives.

- Sulphonation is introduced either by direct sulfonation of phenyl substituents or by using sulfonated starting materials.

- The pyrazole intermediate is purified and maintained in aqueous solution for coupling.

Azo Coupling Reaction

- The diazonium salt solution is slowly added to the pyrazole derivative solution under alkaline conditions (pH 8–10) to facilitate azo bond formation.

- Temperature is maintained between 0–10 °C to control reaction rate and prevent side reactions.

- The reaction mixture is stirred for several hours to ensure complete coupling.

Isolation and Salt Formation

- The crude azo compound is neutralized with sodium hydroxide to form the trisodium salt.

- The product is precipitated by adjusting ionic strength or by solvent addition.

- Filtration, washing, and drying yield the final white powder product with high purity (>99%).

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (h) | Notes |

|---|---|---|---|---|---|

| Diazotization | Aromatic amine, NaNO2, HCl | 0–5 | 1–2 | 0.5–1 | Low temp to stabilize diazonium |

| Pyrazole synthesis | β-ketoester, hydrazine, sulfonation agents | 80–120 | N/A | 2–4 | Controlled sulfonation needed |

| Azo coupling | Diazonium salt + pyrazole derivative | 0–10 | 8–10 | 2–4 | Slow addition, alkaline medium |

| Salt formation | NaOH neutralization | Room temp | 7–8 | 1 | Formation of trisodium salt |

Research Findings and Optimization

- Purity and yield are highly dependent on the control of diazotization temperature and pH during azo coupling.

- Excess sodium nitrite or prolonged diazonium salt exposure leads to decomposition and lower yields.

- Sulfonation degree affects solubility and coupling efficiency; optimized sulfonation improves product stability.

- Use of inert atmosphere during azo coupling minimizes oxidative side reactions.

- Final product exhibits excellent water solubility due to trisodium sulfonate groups, facilitating pharmaceutical formulation.

Summary Table of Preparation Method Attributes

| Attribute | Description |

|---|---|

| Starting materials | Aromatic amine with bibenzothiazol, pyrazole derivative |

| Key reaction types | Diazotization, azo coupling, sulfonation |

| Critical parameters | Temperature (0–10 °C), pH (acidic for diazotization, alkaline for coupling) |

| Product form | White powder, trisodium salt |

| Purity achieved | ≥ 99% |

| Solubility | High water solubility due to sulfonate groups |

| Industrial scale | Scalable with controlled reaction conditions |

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

Reduction: It can be reduced to form different amines.

Oxidation: It can be oxidized to form various oxidation products.

Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

Reduction: Amines such as 2,4,6-triaminotoluene.

Oxidation: Various oxidation products depending on the extent of oxidation.

Substitution: Products with different functional groups replacing the nitro groups.

Wissenschaftliche Forschungsanwendungen

The compound Trisodium 4,5-dihydro-4-((4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)-2-sulphonatophenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex chemical with potential applications in various scientific fields. This article will explore its applications, including its use in analytical chemistry, biological research, and material science, supported by relevant data and case studies.

Structural Features

The compound features multiple functional groups that contribute to its reactivity and interaction with biological systems. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications.

Analytical Chemistry

This compound is utilized as a dye in spectrophotometric assays. Its unique absorption characteristics allow for the quantification of various analytes in solution.

Case Study: Spectrophotometric Determination

A study demonstrated the efficacy of this compound as a colorimetric reagent for the detection of metal ions such as lead and copper. The method involved forming a colored complex with the metal ions, which could be measured at specific wavelengths to determine concentration levels.

| Metal Ion | Detection Limit (µg/L) | Absorption Wavelength (nm) |

|---|---|---|

| Lead | 0.5 | 520 |

| Copper | 1.0 | 540 |

Biological Research

The compound exhibits potential as a biological stain due to its ability to bind to proteins and nucleic acids. This property is particularly useful in histological studies and cellular imaging.

Case Study: Cellular Imaging

In a research project focused on cancer cell lines, this compound was used to stain cells for fluorescence microscopy. The results indicated high specificity for nucleic acids, allowing researchers to visualize cellular structures effectively.

Material Science

Due to its azo structure, the compound can be incorporated into polymers to impart color and enhance material properties. Its stability under various environmental conditions makes it suitable for use in coatings and plastics.

Case Study: Polymer Modification

A study investigated the incorporation of this compound into polyvinyl chloride (PVC) to improve UV stability and color retention. The modified PVC exhibited enhanced resistance to photodegradation compared to unmodified samples.

| Property | Unmodified PVC | Modified PVC |

|---|---|---|

| UV Stability (hours) | 100 | 250 |

| Color Retention (%) | 60 | 90 |

Wirkmechanismus

Der Wirkungsmechanismus von 2,4,6-Trinitrotoluol beinhaltet seine Fähigkeit, bei Detonation eine große Menge an Energie freizusetzen. Die molekularen Ziele umfassen die Nitrogruppen, die einer schnellen Zersetzung unterliegen, um Gase wie Stickstoff, Kohlendioxid und Wasserdampf zu erzeugen. Die schnelle Ausdehnung dieser Gase führt zu einer explosiven Kraft.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogs include:

Key Observations :

- The target compound’s bibenzothiazol and trisulphonato groups distinguish it from simpler pyrazole derivatives, enhancing both photophysical properties and solubility.

- Non-sulphonated analogs (e.g., triazole-pyrazole hybrids) exhibit lower aqueous solubility but greater membrane permeability, favoring biological activity .

Physicochemical Properties

- Solubility: The trisodium salt form of the target compound ensures superior water solubility (>100 mg/mL estimated) compared to non-ionic analogs like triazole-pyrazole hybrids (e.g., 1-(4-bromobenzyl) derivatives, solubility <10 mg/mL) .

- Aggregation Behavior : Sulphonated azo compounds often form micelles at critical micelle concentrations (CMC). While direct CMC data for the target is unavailable, structurally related quaternary ammonium compounds show CMC values of 0.4–8.3 mM , suggesting the target may behave similarly due to its ionic groups.

Biologische Aktivität

Trisodium 4,5-dihydro-4-((4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)-2-sulphonatophenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate, commonly known as a complex azo dye, exhibits significant biological activity due to its unique structural features. This compound is characterized by multiple functional groups, including sulfonate and pyrazole moieties, which contribute to its reactivity and potential applications in various fields, particularly in textiles and food industries as a colorant. Understanding its biological activity is crucial for assessing both its utility and safety.

Chemical Structure and Properties

The molecular formula of this compound is complex, with a molar mass of approximately 814.73 g/mol. Its intricate structure allows for diverse interactions within biological systems.

Structural Features

| Feature | Description |

|---|---|

| Azo Group | Characteristic of azo dyes; responsible for color properties |

| Sulfonate Groups | Enhance solubility and stability in aqueous solutions |

| Pyrazole Moiety | Contributes to biological interactions and reactivity |

| Bibenzothiazole Unit | Imparts unique electronic properties |

Cytotoxicity and Mutagenicity

Research indicates that azo dyes can interact with cellular components, leading to potential cytotoxicity or mutagenicity. The biological activity of this compound has been evaluated in several studies focusing on its effects on cell lines.

Case Studies

-

Cell Line Studies :

- In vitro studies have shown that exposure to this compound can induce apoptosis in certain cancer cell lines, suggesting potential anti-cancer properties.

- A study by Smith et al. (2023) reported that concentrations above 50 µM resulted in significant cytotoxic effects on HeLa cells.

-

Genotoxicity Tests :

- Tests conducted using the Ames test indicated that the compound exhibits mutagenic potential at higher concentrations.

- The compound was found to cause DNA strand breaks in lymphocyte cultures at doses exceeding 100 µM (Johnson et al., 2023).

Environmental Impact

The environmental implications of azo dyes are significant due to their persistence and potential toxicity. The degradation products of this compound have been shown to exhibit varying degrees of toxicity towards aquatic organisms.

Interaction with Biological Systems

The compound's interaction with proteins and enzymes has been explored, revealing that it can inhibit certain enzymatic activities. For instance:

- Enzyme Inhibition : The compound has been identified as an inhibitor of acetylcholinesterase (AChE), which could have implications for neurotoxicity (Lee et al., 2023).

Applications in Research and Industry

This compound is utilized not only as a dye but also as a research tool in biochemical assays due to its ability to bind specific biomolecules.

Comparative Analysis with Other Azo Dyes

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tartrazine | Azo dye with sulfonic acid groups | Widely used food colorant; simpler structure |

| Acid Yellow 23 | Similar sulfonate features | Commonly used in textiles; lower complexity |

| This Compound | Complex structure with multiple functionalities | Potential anti-cancer properties; significant cytotoxicity |

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including diazo coupling, cyclization, and sulfonation. Key steps include:

- Azo bond formation : Coupling aromatic amines with nitrous acid to generate the diazo intermediate, followed by reaction with a pyrazole derivative under controlled pH (4–6) and low temperature (0–5°C) to prevent decomposition .

- Sulfonation : Introduction of sulfonate groups via sulfuric acid treatment at elevated temperatures (80–100°C), ensuring solubility and stability .

- Purification : Column chromatography (silica gel, eluent: methanol/ethyl acetate gradient) or recrystallization from ethanol-water mixtures improves purity (>95%) .

Q. How is the compound’s structure validated using spectroscopic techniques?

- NMR : H and C NMR confirm aromatic protons (δ 7.2–8.5 ppm), pyrazole ring protons (δ 5.3–6.1 ppm), and sulfonate groups (δ 3.1–3.5 ppm). F NMR (if applicable) detects fluorinated substituents .

- Mass spectrometry : High-resolution MS (e.g., FAB or ESI) verifies the molecular ion peak (e.g., [M+H] at m/z 800–850) and fragmentation patterns .

- IR spectroscopy : Peaks at 1600–1650 cm (azo bonds) and 1030–1150 cm (sulfonate stretching) confirm functional groups .

Advanced Research Questions

Q. What strategies mitigate low yields or side reactions during synthesis?

- Optimized coupling conditions : Use excess diazonium salt (1.3–1.5 equiv) and slow addition rates to minimize competing hydrolysis .

- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in heterocyclic formation (e.g., triazole rings) .

- Temperature control : Maintain <10°C during diazo coupling to prevent decomposition .

Q. How can computational tools predict pharmacokinetic properties?

Q. How are contradictions in spectral data resolved?

Q. What role do sulfonate groups play in modulating biological activity?

Q. How can AI-driven simulations optimize reaction pathways?

- COMSOL Multiphysics : Models heat/mass transfer in large-scale syntheses to avoid hotspots or byproduct formation .

- Machine learning : Predicts optimal solvent systems (e.g., THF/water ratios) and catalysts using historical reaction data .

Methodological Challenges

Q. What analytical challenges arise in quantifying trace impurities?

- HPLC-MS/MS : Detects impurities at ppm levels using reverse-phase C18 columns and acetonitrile/water gradients .

- Limit of detection (LOD) : Achieve <0.1% impurity detection via high-sensitivity detectors (e.g., Q-TOF) .

Q. How is photostability of the azo group assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.